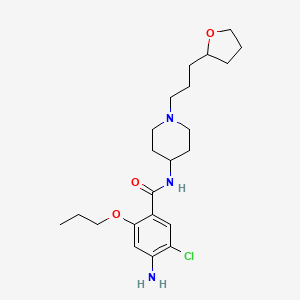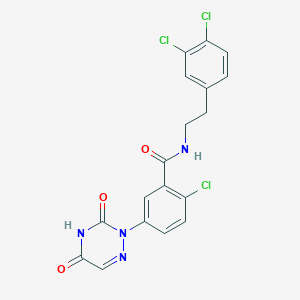![molecular formula C28H37N3O3 B10833095 Benzo[d]oxazol-2(3H)-one derivative 3](/img/structure/B10833095.png)
Benzo[d]oxazol-2(3H)-one derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-2(3H)-one derivative 3 is a compound belonging to the benzoxazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2(3H)-one derivative 3 typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction is carried out in a round-bottom flask, and the resulting compounds are purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2(3H)-one derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2(3H)-one derivative 3 involves its interaction with specific molecular targets. For instance, it has been shown to bind to prostaglandin H2 synthase and trypsin enzyme, inhibiting their activity and thereby exerting anti-inflammatory effects . Molecular docking studies have provided insights into the binding affinity and interactions of the compound with these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[d]oxazol-2(3H)-one derivative 3 include other benzoxazole derivatives such as:
- 2-(benzo[d]oxazol-2-yl)aniline
- 2-(3-aminophenyl)benzo[d]oxazol-5-amine
- 2-(3-aminophenyl)benzo[d]oxazol-6-amine
Uniqueness
This compound is unique due to its specific structural features and pharmacological properties.
Properties
Molecular Formula |
C28H37N3O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine |
InChI |
InChI=1S/C28H37N3O3/c1-3-23(4-1)30-13-11-25(12-14-30)34-24-9-7-22(8-10-24)21-29-15-17-31(18-16-29)26-5-2-6-27-28(26)33-20-19-32-27/h2,5-10,23,25H,1,3-4,11-21H2 |
InChI Key |
DOVAYWNSWPTVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)CN4CCN(CC4)C5=C6C(=CC=C5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10833015.png)
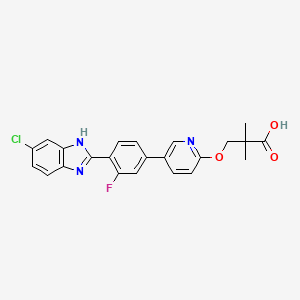
![4-[6-[4-(4-Piperidinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10833018.png)
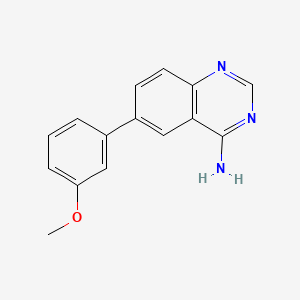
![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10833025.png)
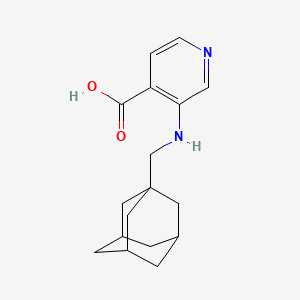
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)

![4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833051.png)

